molecular formula C7H8F3NO3 B3379143 6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid CAS No. 1521399-36-9

6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid

Cat. No.: B3379143
CAS No.: 1521399-36-9
M. Wt: 211.14
InChI Key: SIWWQHCGXDZKKN-UHFFFAOYSA-N
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Description

6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid is a versatile piperidine-based building block specifically designed for research and development applications. Compounds within this chemical class are of significant value in medicinal chemistry and drug discovery, particularly as precursors for the synthesis of more complex molecular structures . The presence of both a carboxylic acid and a keto group on the piperidine ring provides two distinct sites for chemical modification, enabling researchers to create a diverse array of amides, esters, and other derivatives. The trifluoromethyl (CF3) group is a key structural motif in modern agrochemical and pharmaceutical agents due to its ability to enhance metabolic stability, membrane permeability, and overall binding affinity . As such, this compound serves as a critical intermediate for synthesizing potential therapeutic agents. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h3-4H,1-2H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWWQHCGXDZKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CNC1=O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method involves the reaction of a piperidine derivative with a trifluoromethylating agent under controlled conditions. For example, the reaction of a piperidine derivative with trifluoromethyl iodide in the presence of a base can yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound’s unique properties make it useful in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

cis-4-(Trifluoromethyl)piperidine-3-carboxylic Acid

  • Structure : Lacks the 6-oxo group but retains the trifluoromethyl and carboxylic acid groups (positions 4 and 3, respectively).
  • Synthesis : Produced via hydrogenation of 4-(trifluoromethyl)nicotinic acid using Pd/C under high-pressure H₂ (1305 psi, 80°C), yielding 100% crude product .
  • Lower molecular weight (198.1 g/mol) compared to the target compound (227.14 g/mol) .

1-Boc-5-(Trifluoromethyl)piperidine-3-carboxylic Acid

  • Structure : Features a tert-butoxycarbonyl (Boc) protecting group at position 1 and a trifluoromethyl group at position 3.
  • Applications : Used as an intermediate in prodrug development; Boc protection enhances solubility in organic solvents during synthesis .
  • Key Differences :
    • The Boc group introduces steric bulk, limiting direct biological activity but improving synthetic versatility.
    • Higher molecular weight (297.25 g/mol ) due to the Boc moiety .

1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic Acid

  • Structure : Contains a pyrimidine ring substituted with trifluoromethyl and pyrazole groups, linked to a piperidine-4-carboxylic acid core.
  • Physicochemical Properties: Molecular weight: 369.35 g/mol (vs. 227.14 g/mol for the target compound).

3-Piperidinecarboxylic Acid

  • Structure : Simplest analog, lacking both the 6-oxo and trifluoromethyl groups.
  • Applications : Used as a building block in peptide synthesis and prodrug design (e.g., nipecotic acid derivatives for GABA modulation) .
  • Key Differences :
    • Absence of -CF₃ reduces lipophilicity and metabolic resistance.
    • Lower molecular weight (143.17 g/mol ) .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid C₇H₈F₃NO₃ 227.14 6-oxo, 4-CF₃, 3-COOH
cis-4-(Trifluoromethyl)piperidine-3-carboxylic acid C₇H₁₀F₃NO₂ 198.1 4-CF₃, 3-COOH
1-Boc-5-(trifluoromethyl)piperidine-3-carboxylic acid C₁₂H₁₈F₃NO₄ 297.25 1-Boc, 5-CF₃, 3-COOH
3-Piperidinecarboxylic acid C₆H₁₁NO₂ 143.17 3-COOH

Biological Activity

6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid, with the CAS number 1521399-36-9, is a compound of significant interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of a trifluoromethyl group and an oxo group, imparts distinct chemical properties that contribute to its biological activity.

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the oxo group can participate in hydrogen bonding interactions. These features allow for increased binding affinity to various biological targets, including enzymes and receptors. The mechanism of action typically involves modulation of enzyme activity or receptor binding, which can lead to significant biological effects.

Biological Activity

Research into the biological activity of this compound has revealed several key findings:

  • Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
  • Potential Therapeutic Applications : The unique properties of this compound suggest its use in developing new therapeutics, particularly in areas such as cancer treatment and metabolic disease management. Its ability to interact with molecular targets effectively positions it as a valuable lead compound in drug discovery.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Enzyme InhibitionPotential inhibitor of key metabolic enzymes
Antimicrobial ActivityExhibits antimicrobial properties
Therapeutic PotentialPromising for drug development

Case Studies

  • Enzyme Interaction Studies : In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic processes. These studies typically involve kinetic assays to determine IC50 values and mechanisms of inhibition.
  • Antimicrobial Testing : Various strains of bacteria and fungi have been tested against this compound to evaluate its antimicrobial efficacy. Results indicate varying degrees of inhibition, suggesting potential applications in treating infections.
  • Therapeutic Applications in Cancer : Research is ongoing to explore the compound's potential as an anticancer agent. Initial findings suggest that it may induce apoptosis in cancer cell lines, warranting further investigation into its mechanisms and efficacy against different cancer types.

Q & A

Q. How can the synthesis of 6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid be optimized under laboratory conditions?

Methodological Answer: Optimization involves controlling reaction parameters such as temperature, pH, and solvent selection. For example, in analogous trifluoromethylpyridine syntheses, pH adjustments (2–10) during intermediate isolation improve yields by minimizing side reactions. Solvent extraction (ethyl acetate, dichloromethane) followed by recrystallization or distillation is recommended for purification . Intermediate characterization via thin-layer chromatography (TLC) and NMR ensures reaction progression. Adjusting stoichiometry of trifluoromethyl-containing precursors (e.g., 4,4,4-trifluoro-3-oxobutanoyl chloride derivatives) may enhance regioselectivity .

Q. What characterization techniques are critical for validating the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm the piperidine ring, trifluoromethyl group, and carboxylic acid moiety. For example, the trifluoromethyl group exhibits distinct 19^{19}F NMR signals near -60 to -70 ppm.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., 297.23 g/mol as in analogous compounds) and fragmentation patterns .
  • Infrared Spectroscopy (IR): Identifies carbonyl (C=O, ~1700 cm1^{-1}) and carboxylic acid (O-H, ~2500–3000 cm1^{-1}) functional groups .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Recrystallization: Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.
  • Column Chromatography: Silica gel with gradients of ethyl acetate/hexane separates polar impurities.
  • Acid-Base Extraction: Adjust pH to 3–4 (using HCl) to precipitate the carboxylic acid, followed by filtration .

Advanced Research Questions

Q. How can reaction mechanisms for byproduct formation during synthesis be systematically analyzed?

Methodological Answer:

  • Kinetic Monitoring: Use in situ NMR or HPLC to track intermediate stability. For example, trifluoromethyl groups may hydrolyze under acidic conditions, forming undesired ketones.
  • Computational Studies: Density Functional Theory (DFT) calculates transition-state energies to identify pathways favoring byproducts (e.g., ring-opening reactions).
  • Isolation and Characterization: Purify byproducts via preparative HPLC and analyze via X-ray crystallography or 2D NMR to assign structures .

Q. How should bioactivity assays be designed to evaluate this compound’s enzyme inhibition potential?

Methodological Answer:

  • Target Selection: Prioritize enzymes with active-site flexibility to accommodate the trifluoromethyl group (e.g., proteases or kinases).
  • Biochemical Assays: Use fluorescence-based or colorimetric substrates (e.g., para-nitrophenyl phosphate for phosphatases).
  • Molecular Docking: Perform in silico docking (AutoDock Vina, Schrödinger) to predict binding modes, focusing on hydrogen bonding with the carboxylic acid and hydrophobic interactions with the trifluoromethyl group .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Orthogonal Assays: Validate results using complementary techniques (e.g., surface plasmon resonance [SPR] alongside enzyme kinetics).
  • Structural Analogs: Synthesize derivatives (e.g., methyl ester or amide variants) to isolate the impact of the carboxylic acid group.
  • Meta-Analysis: Compare data with structurally related compounds (e.g., 4-phenylpiperidine-3-carboxylic acids) to identify trends in substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid
Reactant of Route 2
6-Oxo-4-(trifluoromethyl)piperidine-3-carboxylic acid

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